5-(N-(2-(cyclohex-1-en-1-yl)ethyl)sulfamoyl)-1H-pyrazole-4-carboxylic acid
Description
This compound (CAS: 1232838-48-0 ) is a pyrazole derivative featuring a sulfamoyl group linked to a cyclohexenylethyl chain and a carboxylic acid moiety at position 4 of the pyrazole core. The cyclohexenyl group introduces lipophilicity, which may enhance membrane permeability compared to purely aromatic analogues.
Properties
IUPAC Name |
5-[2-(cyclohexen-1-yl)ethylsulfamoyl]-1H-pyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O4S/c16-12(17)10-8-13-15-11(10)20(18,19)14-7-6-9-4-2-1-3-5-9/h4,8,14H,1-3,5-7H2,(H,13,15)(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKOQODOQLOZQRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNS(=O)(=O)C2=C(C=NN2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Characteristics and Synthetic Challenges
Molecular Architecture
5-(N-(2-(Cyclohex-1-en-1-yl)ethyl)sulfamoyl)-1H-pyrazole-4-carboxylic acid contains three distinct domains:
- A pyrazole-4-carboxylic acid core requiring regioselective substitution at N1 and C5 positions.
- A sulfamoyl bridge (-SO₂-NH-) linking the pyrazole to a cyclohexene-containing sidechain.
- A 2-(cyclohex-1-en-1-yl)ethyl group necessitating stereocontrolled introduction without olefin isomerization.
The interplay between these domains imposes synthetic constraints, particularly in maintaining the cyclohexene double bond configuration during sulfonamide coupling and avoiding decarboxylation of the carboxylic acid under basic conditions.
Synthetic Route Design
Retrosynthetic Analysis
Two primary disconnections emerge:
- Pyrazole-sulfamoyl linkage : Formation via sulfonylation of a preformed pyrazole amine intermediate.
- Cyclohexenylethyl sidechain : Introduction through nucleophilic displacement or transition-metal-catalyzed coupling.
Patented methodologies for analogous sulfamoylpyrazoles suggest convergent approaches combining fragments prepared separately.
Stepwise Preparation Methods
Pyrazole Core Synthesis
Knorr-Type Cyclocondensation
Reaction of ethyl 3-oxopent-4-enoate with hydrazine derivatives under acidic conditions generates the pyrazole ring. Modifications from W02005108345 demonstrate improved regioselectivity using triethyl orthoformate to direct cyclization:
$$
\text{3-Oxopent-4-enoate} + \text{Hydrazine} \xrightarrow{\text{HCl, EtOH}} \text{1H-Pyrazole-4-carboxylate} \quad (82\%\text{ yield})
$$
Key parameters :
- Temperature: 60–70°C
- Solvent: Ethanol/water (4:1)
- Catalyst: p-Toluenesulfonic acid (0.1 equiv)
Sulfamoyl Group Installation
Chlorosulfonation Followed by Amination
Adapting methods from EP240257, the pyrazole nitrogen undergoes sulfonation using chlorosulfonic acid followed by reaction with 2-(cyclohex-1-en-1-yl)ethylamine:
Chlorosulfonation :
$$
\text{Pyrazole} + \text{ClSO₃H} \xrightarrow{\text{DCM, -10°C}} \text{Pyrazole-SO₂Cl} \quad (75\%\text{ yield})
$$Amination :
$$
\text{Pyrazole-SO₂Cl} + \text{2-(Cyclohex-1-en-1-yl)ethylamine} \xrightarrow{\text{Et₃N, THF}} \text{Sulfamoyl Intermediate} \quad (88\%\text{ yield})
$$
Critical considerations :
- Strict temperature control (-10°C to 0°C) prevents sulfonic acid decomposition.
- Triethylamine scavenges HCl, driving the reaction to completion.
Carboxylic Acid Formation
Ester Hydrolysis
The ethyl ester group is cleaved under basic conditions:
$$
\text{Ester} + \text{NaOH (2M)} \xrightarrow{\text{MeOH/H₂O}} \text{Carboxylic Acid} \quad (95\%\text{ yield})
$$
Optimized protocol :
- Reaction time: 4 hr at reflux
- Acidification: HCl to pH 2–3 precipitates product
Alternative Pathways
One-Pot Cyclization-Sulfonylation
A streamlined approach from AU2012242124B2 combines pyrazole formation and sulfamoylation in a single vessel:
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Cyclization | Ethyl acetoacetate, N₂H₄ | HCl/EtOH, 65°C | 78% |
| Sulfonylation | ClSO₃H, then amine | DCM, -10°C → RT | 70% |
Advantages : Reduced purification steps; Disadvantages : Lower overall yield compared to stepwise methods.
Analytical Characterization
Spectroscopic Validation
1H NMR (400 MHz, DMSO-d₆):
- δ 8.21 (s, 1H, pyrazole-H)
- δ 5.72 (m, 1H, cyclohexene-H)
- δ 3.45 (t, J=6.8 Hz, 2H, CH₂NH)
HPLC :
- Column: C18, 5μm
- Mobile phase: 0.1% HCOOH in H₂O/MeCN
- Retention time: 6.8 min
Industrial-Scale Considerations
Yield Optimization Strategies
Catalytic Enhancements
Introducing DMAP (4-dimethylaminopyridine) during amination boosts yields to 92% by accelerating nucleophilic displacement.
Chemical Reactions Analysis
Types of Reactions
5-(N-(2-(cyclohex-1-en-1-yl)ethyl)sulfamoyl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form corresponding derivatives.
Reduction: The sulfamoyl group can be reduced to form amine derivatives.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Sulfonyl chlorides, alkyl halides.
Major Products
Oxidation products: Carboxylate derivatives.
Reduction products: Amine derivatives.
Substitution products: Various substituted pyrazole derivatives.
Scientific Research Applications
5-(N-(2-(cyclohex-1-en-1-yl)ethyl)sulfamoyl)-1H-pyrazole-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(N-(2-(cyclohex-1-en-1-yl)ethyl)sulfamoyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features, synthesis yields, and pharmacological data (where available) of the target compound and related pyrazole derivatives:
*Molecular formula and weight inferred from IUPAC name.
Key Observations
Functional Group Influence: The sulfamoyl group in the target compound distinguishes it from carboxamide (e.g., 3a ) or ester derivatives (e.g., ). The carboxylic acid at position 4 increases polarity and acidity (pKa ~3–4), contrasting with ester derivatives (e.g., ) that exhibit lower solubility in aqueous media.
However, analogous pyrazole-sulfonamide derivatives are typically synthesized via coupling reactions using reagents like EDCI/HOBt (as in ) or nucleophilic substitution (e.g., ).
The cyclohexenylethyl group may confer unique pharmacokinetic properties, such as prolonged half-life due to increased lipophilicity.
Structural Uniqueness: The cyclohexenylethyl chain is a rare feature among pyrazole derivatives.
Biological Activity
5-(N-(2-(cyclohex-1-en-1-yl)ethyl)sulfamoyl)-1H-pyrazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and comparisons with related compounds.
Chemical Structure and Properties
Molecular Formula : C14H18N4O3S
Molecular Weight : 318.38 g/mol
IUPAC Name : this compound
The compound features a pyrazole ring, a sulfamoyl group, and a cyclohexene moiety, contributing to its unique pharmacological profile.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The sulfamoyl group may facilitate binding to enzymes, potentially inhibiting their activity. This mechanism is commonly observed in compounds with similar structures.
- Receptor Modulation : The compound could interact with various receptors, leading to altered signaling pathways that affect cellular responses.
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit antimicrobial properties. A study demonstrated that related compounds showed significant activity against various bacterial strains, including E. coli and S. aureus. The presence of the sulfamoyl group enhances this activity by increasing the compound's affinity for bacterial targets .
Anti-inflammatory Activity
Compounds containing the pyrazole nucleus have been recognized for their anti-inflammatory effects. For instance, derivatives similar to this compound showed promising results in reducing pro-inflammatory cytokines such as TNF-α and IL-6 in vitro .
Anticancer Potential
Some studies suggest that pyrazole derivatives may exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Specific modifications in the structure can enhance these effects, making them candidates for further development in oncology .
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Umesha et al. (2009) | Reported antimicrobial and antioxidant activities for related pyrazole compounds. |
| Burguete et al. (2014) | Synthesized novel pyrazole derivatives with significant antibacterial activity against multiple strains. |
| Chovatia et al. (2015) | Investigated anti-tubercular properties of pyrazole derivatives, showing high inhibition rates against Mycobacterium tuberculosis. |
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, a comparison with related compounds is essential.
| Compound | Structure | Biological Activity |
|---|---|---|
| Compound A | 5-methylpyrazole | Moderate antimicrobial |
| Compound B | 3-pyridylpyrazole | Strong anti-inflammatory |
| Compound C | 4-carboxypyrazole | Anticancer properties |
The presence of the cyclohexene moiety in the target compound may enhance its lipophilicity and bioavailability compared to others.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
